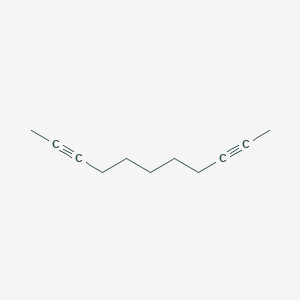
2,9-Undecadiyne
Vue d'ensemble
Description
“2,9-Undecadiyne” is a chemical compound with the molecular formula C11H16 . Its average mass is 148.245 Da and its monoisotopic mass is 148.125198 Da .
Synthesis Analysis
The synthesis of compounds similar to “2,9-Undecadiyne” has been reported in the literature. For instance, the synthesis of the alkamides 2Z,4E-undeca-2,4-dien-8,10-diynoic acid isobutyl amide was accomplished by organometallic coupling followed by the introduction of the doubly unsaturated amide moiety . Another study reported the electrosynthesis of a novel liquid compound, 5-acetyl-2,9-decanedione .
Applications De Recherche Scientifique
- 2,9-Undecadiyne serves as a versatile building block in organic synthesis. Its terminal alkyne group allows for Sonogashira coupling reactions, enabling the formation of complex molecules. Researchers use it to create functionalized alkynes, which find applications in drug discovery, materials science, and natural product synthesis .
- Click chemistry refers to a set of highly efficient and selective reactions used for bioconjugation, drug discovery, and materials science. 2,9-Undecadiyne is a valuable component in click reactions due to its alkyne functionality. It participates in copper-catalyzed azide-alkyne cycloadditions (CuAAC), allowing researchers to link diverse molecules together with precision .
- Polymers containing alkyne moieties can be synthesized using 2,9-Undecadiyne . These polymers exhibit unique properties, such as high thermal stability and tunable mechanical strength. Researchers explore their use in coatings, adhesives, and drug delivery systems .
- 2,9-Undecadiyne can be immobilized on surfaces, creating functionalized substrates. These modified surfaces find applications in biosensors, microarrays, and biochips. The alkyne groups allow for subsequent bioconjugation with biomolecules, enhancing sensitivity and specificity .
- Researchers investigate the photophysical properties of 2,9-Undecadiyne , including its absorption and emission spectra. These studies contribute to the development of organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. The extended π-conjugation in the alkyne backbone influences its electronic behavior .
- Functionalized 2,9-Undecadiyne derivatives can be used as imaging agents in positron emission tomography (PET) or magnetic resonance imaging (MRI). Additionally, they serve as carriers for targeted drug delivery. The alkyne group allows easy attachment of imaging labels or therapeutic payloads .
Organic Synthesis and Chemical Reactions
Click Chemistry
Polymer Chemistry
Materials Science and Surface Modification
Photophysical Properties and Optoelectronics
Biomedical Imaging and Drug Delivery
Propriétés
IUPAC Name |
undeca-2,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKNTXVGHXTKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537907 | |
| Record name | Undeca-2,9-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Undecadiyne | |
CAS RN |
1785-53-1 | |
| Record name | 2,9-Undecadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undeca-2,9-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the exclusive formation of the 1,4-pentamethylene Dewar pyridone (1a) from 2,9-undecadiyne?
A1: The research highlights that reacting 2,9-undecadiyne with aluminum trichloride and phenyl isocyanate yields predominantly the 1,4-pentamethylene Dewar pyridone (1a) [, ]. This selectivity is interesting because other possible isomers could theoretically form. The researchers suggest that the regiospecific reactivity of an intermediate (4a) might explain this preference [, ]. Understanding the factors driving this selectivity is crucial for efficiently synthesizing desired isomers and potentially designing new synthetic routes to related compounds.
Q2: Why did attempts to convert the Dewar pyridone (1a) to the target pyridinophan-6-one fail? What alternative product was observed?
A2: The researchers attempted to convert the synthesized Dewar pyridone (1a) into pyridinophan-6-one using methods like irradiation, thermolysis, and acid catalysis. Unfortunately, these efforts proved unsuccessful [, ]. Instead, they observed a rearrangement of 1a to an ortho-annelated pyridone (13) under thermolysis and acid catalysis, confirmed through X-ray crystallography [, ]. This finding underscores the complexities of chemical synthesis and highlights the possibility of unexpected reaction pathways, even with established methods. Further investigation into the mechanism behind this rearrangement could provide insights for potentially achieving the desired pyridinophan-6-one structure through modified synthetic strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




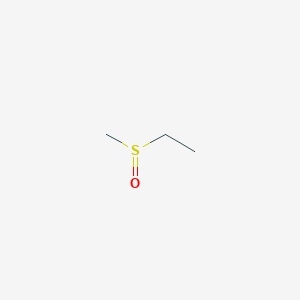


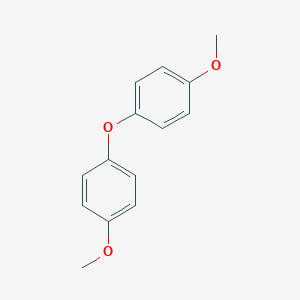

![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)

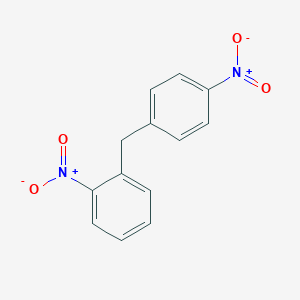


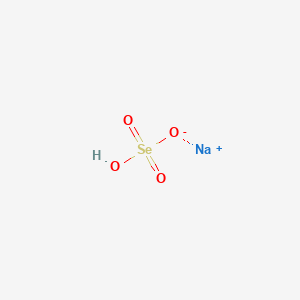
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)